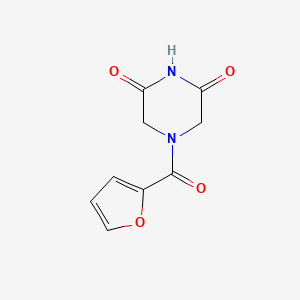

4-(furan-2-carbonyl)piperazine-2,6-dione

Description

Properties

IUPAC Name |

4-(furan-2-carbonyl)piperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-7-4-11(5-8(13)10-7)9(14)6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTUCWQUHAAOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This reaction yields the corresponding piperazine-2,6-dione derivative . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 4-(furan-2-carbonyl)piperazine-2,6-dione are not extensively documented, the general approach involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form new derivatives.

Substitution Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 4-(furan-2-carbonyl)piperazine-2,6-dione include iminodiacetic acid, furan-2-ylmethanamine, and various amines or carboxylic acids. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of 4-(furan-2-carbonyl)piperazine-2,6-dione include various substituted piperazine-2,6-dione derivatives. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .

Scientific Research Applications

4-(furan-2-carbonyl)piperazine-2,6-dione has several scientific research applications, including:

Medicinal Chemistry: The compound and its derivatives have been studied for their anticancer, antiviral, antifungal, and antibacterial activities

Biological Studies: The compound is used in biological studies to investigate its effects on various cell lines and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other bioactive molecules and materials.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit specific enzymes and receptors, leading to its observed biological activities . For example, its anticancer activity is attributed to its ability to inhibit topoisomerase-II, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Key Structural Insights :

- Furan vs. However, indole derivatives exhibit stronger anticancer activity due to enhanced hydrophobic interactions with cellular targets .

- Furan vs. Biphenyl : Biphenyl substituents increase lipophilicity, improving cell membrane penetration but possibly reducing aqueous solubility. Furan derivatives balance moderate hydrophilicity and bioavailability .

- Furan vs. Dexrazoxane: Dexrazoxane’s bisdioxopiperazine structure enables dual iron chelation and topoisomerase II inhibition, whereas the mono-substituted furan analog may lack comparable cardioprotective efficacy .

Anticancer Activity

- Indole Derivatives : Compound 4e (4-(1H-indole-2-carbonyl)piperazine-2,6-dione) shows IC₅₀ values <10 µM against ovarian (PA-1) and breast (T47D) cancers .

- Furan Derivatives : While direct data is lacking, furan-containing analogs like GB-4 (N-(furan-2-ylmethyl)-substituted) demonstrate moderate activity, likely due to furan’s electron-donating effects enhancing DNA intercalation .

Metal Ion Chelation

Herbicidal Activity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.